
Leucinostatin A
Übersicht
Beschreibung
Leucinostatin A is a peptaibiotic compound produced by the fungus Purpureocillium lilacinum. It is known for its extensive biological activities, including antimalarial, antiviral, antibacterial, antifungal, and antitumor properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Leucinostatin A involves several catalytic asymmetric processes. These include a nitroaldol reaction, a thioamide-aldol reaction, a Strecker-type reaction, and the alcoholysis of 3-methylglutaric anhydride . The synthesis is complex and requires careful control of reaction conditions to ensure the correct stereochemistry of the final product.
Industrial Production Methods: this compound is primarily produced through fermentation using the fungus Purpureocillium lilacinum. The production can be enhanced by overexpressing specific transcription factors, such as lcsF, which increases the yield of this compound and B by 1.5-fold compared to the wild type .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Leucinostatin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Analoga führen kann.
Wissenschaftliche Forschungsanwendungen
Leucinostatin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Peptaibiotika und deren Synthese verwendet.
Medizin: Die Verbindung hat sich als potenzieller Antitumorwirkstoff erwiesen, indem sie Tumor-Stroma-Interaktionen moduliert. Es zeigt auch antimalarielle und antivirale Aktivitäten.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die mitochondriale ATP-Synthese und verschiedene Phosphorylierungspfade hemmt . Diese Hemmung stört die Energieproduktion in Zellen und führt zum Zelltod. Die Verbindung zielt auf die innere Mitochondrienmembran ab, wodurch sie destabilisiert wird und das Membranpotential verloren geht .
Wirkmechanismus
Leucinostatin A exerts its effects by inhibiting mitochondrial ATP synthesis and various phosphorylation pathways . This inhibition disrupts the energy production in cells, leading to cell death. The compound targets the inner mitochondrial membrane, causing destabilization and loss of membrane potential .
Vergleich Mit ähnlichen Verbindungen
Leucinostatin A gehört zu einer Familie von Lipopeptiden, die von Purpureocillium lilacinum produziert werden. Ähnliche Verbindungen sind Leucinostatin B, das viele der gleichen biologischen Aktivitäten teilt, sich aber geringfügig in seiner Struktur unterscheidet . Andere verwandte Verbindungen sind Peptaibole, eine weitere Gruppe von Pilzlipophilen linearen Polypeptiden, die ebenfalls antimikrobielle Eigenschaften aufweisen . Was this compound auszeichnet, ist seine potente Antiprotozoenaktivität und seine Fähigkeit, Tumor-Stroma-Interaktionen zu modulieren .
Referenzen
Biologische Aktivität
Leucinostatin A is a peptide antibiotic produced by certain fungi, particularly from the genera Ophiocordyceps and Purpureocillium. This compound has garnered attention due to its potent biological activities, particularly against protozoan parasites, cancer cells, and various bacterial and fungal pathogens. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
This compound is characterized as a peptaibiotic, a class of peptides that often exhibit unique structural features such as a high proportion of unnatural amino acids. The structure of this compound facilitates its interaction with biological membranes, leading to destabilization effects that contribute to its broad-spectrum antimicrobial activity. Specifically, it has been shown to inhibit ATP synthesis in mitochondria and disrupt various phosphorylation pathways in cells .
Antiparasitic Activity
This compound has demonstrated significant activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of human African trypanosomiasis. In vitro studies have shown an IC50 value of approximately 2.8 nM against T. brucei, indicating its potency as an antiprotozoal agent . Furthermore, it has been noted for its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria, with an IC50 ranging from 0.4 to 0.9 nM .
Table 1: Antiparasitic Activity of this compound
Parasite | IC50 (nM) |
---|---|
Trypanosoma brucei | 2.8 |
Plasmodium falciparum | 0.4 - 0.9 |
Anticancer Properties
This compound also exhibits anticancer properties. Studies have indicated that it can suppress prostate cancer cell growth in co-culture systems involving prostate stromal cells, which typically promote tumor growth through insulin-like growth factor I signaling . Additionally, it has been observed to selectively inhibit mTORC1 signaling in triple-negative breast cancer cell lines, demonstrating potential as a therapeutic agent against this aggressive cancer subtype .
Case Study: Prostate Cancer
In a coculture system involving DU-145 human prostate cancer cells:
- Observation : this compound significantly suppressed cell proliferation.
- Mechanism : The inhibition was linked to the disruption of insulin-like growth factor I signaling pathways.
Antimicrobial Activity
This compound has broad-spectrum antimicrobial activity against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell membranes and inhibit mitochondrial respiration. Research indicates that this compound exhibits potent activity against strains such as Phytophthora infestans and other pathogenic fungi .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | IC50 (µg/ml) |
---|---|
Phytophthora infestans | 0.5 |
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated critical aspects of this compound's functionality. Modifications in its chemical structure can significantly affect its bioactivity:
- N-terminal acyl group : Essential for activity; modifications can lead to drastic reductions in potency.
- Alanine scanning : Identified key residues whose substitutions impact biological activity.
Key Findings from SAR Studies
Eigenschaften
IUPAC Name |
(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAIGCPESMNWQP-TXVCAPCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345681 | |
Record name | Leucinostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76600-38-9 | |
Record name | Leucinostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the metabolites of Purpureocillium lilacinum affect insects?
A1: Research suggests that P. lilacinum metabolites can have larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus []. This effect is likely due to the presence of bioinsecticidal molecules such as paecilotoxins and dipliconic acid in the fungal metabolites []. These molecules may disrupt various physiological processes in the insect larvae, ultimately leading to their death.
Q2: Are there differences in the susceptibility of different insect species and developmental stages to P. lilacinum metabolites?
A2: Yes, studies indicate variations in susceptibility. For instance, early instar larvae of both Anopheles stephensi and Culex quinquefasciatus showed higher vulnerability to the fungal metabolites compared to later instars []. This difference could be due to factors like differences in the larval cuticle structure or detoxification mechanisms across developmental stages.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.